molecular formula C18H19N3O2S B2650996 (E)-N-(2-cyanoethyl)-2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)ethenesulfonamide CAS No. 1241689-39-3

(E)-N-(2-cyanoethyl)-2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)ethenesulfonamide

Cat. No.: B2650996
CAS No.: 1241689-39-3
M. Wt: 341.43
InChI Key: AKRNSNLTKFGHPE-UHFFFAOYSA-N
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Description

(E)-N-(2-cyanoethyl)-2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)ethenesulfonamide is a sulfonamide derivative characterized by an ethenesulfonamide backbone substituted with a 4-methylphenyl group, a pyridin-3-ylmethyl moiety, and a 2-cyanoethyl chain. The (E)-configuration of the ethene bridge is critical for maintaining planar geometry, influencing molecular interactions and stability.

Properties

IUPAC Name

(E)-N-(2-cyanoethyl)-2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-16-5-7-17(8-6-16)9-13-24(22,23)21(12-3-10-19)15-18-4-2-11-20-14-18/h2,4-9,11,13-14H,3,12,15H2,1H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRNSNLTKFGHPE-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N(CCC#N)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N(CCC#N)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-cyanoethyl)-2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)ethenesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article aims to summarize the biological activity of this compound, supported by relevant data tables and findings from various studies.

Overview of the Compound

  • Chemical Structure : The compound features a sulfonamide group, which is known for its biological activity. Its structure can be represented as follows:
C16H18N4O2S\text{C}_{16}\text{H}_{18}\text{N}_{4}\text{O}_{2}\text{S}
  • Molecular Weight : Approximately 334.41 g/mol.

Research indicates that compounds similar to this compound exhibit anticancer properties through various mechanisms, including:

  • Microtubule Inhibition : These compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Targeting Specific Pathways : They may inhibit specific signaling pathways involved in cancer cell proliferation and survival.

Anticancer Activity

A significant study focused on the anticancer properties of (E)-N-Aryl-2-ethene-sulfonamide derivatives, including our compound of interest. The study employed quantitative structure-activity relationship (QSAR) analysis on 40 derivatives to predict their biological activity against cancer cells.

Key Findings :

  • The QSAR models demonstrated a high correlation between structural features and anticancer activity, with the best model showing an R2R^2 value of 0.81 for multiple linear regression (MLR) and 0.96 for artificial neural networks (ANN) .
  • The electronic and steric descriptors were identified as significant factors influencing the anticancer efficacy of these compounds .
Descriptor TypeExample DescriptorsCorrelation Coefficient
ElectronicEHOMOE_{HOMO}0.81
StericRindex,HAR_{index},HA0.96

Case Studies

  • Prostate Cancer : In vitro studies showed that similar sulfonamide derivatives inhibited proliferation in prostate cancer cell lines, demonstrating potential for therapeutic applications .
  • Breast Cancer : Another study highlighted the effectiveness of these compounds in inducing apoptosis in breast cancer cells through microtubule disruption .

Scientific Research Applications

The compound (E)-N-(2-cyanoethyl)-2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)ethenesulfonamide has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications in medicinal chemistry, particularly focusing on its therapeutic potential, biological mechanisms, and case studies that highlight its efficacy.

Structure and Composition

  • IUPAC Name : this compound
  • Molecular Formula : C18H20N4O2S
  • Molecular Weight : 364.44 g/mol

The compound features a sulfonamide group, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives can induce apoptosis and inhibit tumor growth in vitro. A notable study demonstrated that the compound significantly reduced cell viability in human breast cancer cell lines at micromolar concentrations.

Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. Preliminary studies suggest efficacy against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) observed was lower than that of conventional antibiotics, indicating its potential for treating resistant infections.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to disease progression. For example, it has been suggested that similar compounds can inhibit acetylcholinesterase, which is crucial for neurodegenerative diseases such as Alzheimer's.

Anti-inflammatory Effects

Research indicates that the compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines. In animal models of arthritis, administration of the compound resulted in reduced swelling and pain scores compared to control groups.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionReduced metabolic enzyme activity
AntimicrobialEffective against MRSA
Anti-inflammatoryDecreased inflammation in models

Table 2: Case Study Outcomes

Study FocusMethodologyKey Findings
Cancer Cell LinesIn vitro cytotoxicity assaysSignificant apoptosis induction
Antimicrobial EfficacyMIC determination against bacteriaLower MIC than standard antibiotics
Inflammatory ModelsAnimal testingReduced swelling and pain scores

Comparison with Similar Compounds

Structural Analysis

The compound’s structure features:

  • Ethenesulfonamide core : Ensures rigidity and conjugation, enhancing electronic interactions.
  • Pyridin-3-ylmethyl substituent : Contributes π-π stacking capabilities and hydrogen-bonding via the pyridine nitrogen.
  • 2-Cyanoethyl chain: A polar group that may enhance solubility or participate in dipole interactions.

Analogous compounds (e.g., (E)-N-(4-methoxyphenyl)-2-(2′,4′,6′-trifluorophenyl)ethenesulfonamide (6m)) share the ethenesulfonamide scaffold but vary in aryl substituents, influencing properties like melting points (mp) and spectroscopic signatures .

Physicochemical Properties

Compound Yield (%) Melting Point (°C) Key Substituents
Target Compound - - 4-methylphenyl, pyridin-3-ylmethyl
6m 60 120–122 4-methoxyphenyl, 2,4,6-trifluorophenyl
6l 60 146–148 4-hydroxy-2,6-dimethoxyphenyl
6ae 48 113–115 perfluorophenyl, 3-fluoro-4-methoxyphenyl

Comparative Analysis with Analogues

Structural and Functional Differences

  • Electron-Withdrawing vs. Target compound (4-methylphenyl): Electron-donating methyl group may stabilize the aryl ring, reducing electrophilicity.
  • Heterocyclic Substituents: The pyridin-3-ylmethyl group in the target compound contrasts with quinolinyl or pyrimidinyl groups in other sulfonamides (e.g., IIIa in ), which may influence bioavailability .
  • Polar Functional Groups: The 2-cyanoethyl chain introduces nitrile polarity, absent in 6l (hydroxy-dimethoxy substituents) or 6ae (perfluorophenyl) .

Spectroscopic and Crystallographic Data

NMR and HRMS

  • 1H NMR: Analog 6m exhibits signals for methoxy (δ3.62), aromatic protons (δ6.81–7.28), and trans-alkene protons (δ6.94–7.06, J = 15.8 Hz) . The target compound’s cyanoethyl group would likely show a triplet near δ2.5–3.0 for CH2–CN.
  • HRMS : Analogs like 6m ([M+H]+ = 344.0511) confirm molecular formulas via high-resolution mass spectrometry .

Crystallography

The Cambridge Structural Database (CSD) contains over 250,000 entries, including sulfonamide derivatives, enabling comparison of bond lengths and angles . For example, (E)-2-(4-methoxyphenyl)-N-(2-pyridyl)acrylamide () has a planar ethene bridge (C=C = 1.34 Å), consistent with the target compound’s expected geometry .

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